

Measuring Serum C4 Levels as a Biomarker for Volixibat Activity

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Compound of Interest		
Compound Name:	Volixibat	
Cat. No.:	B1684035	Get Quote

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking this transporter, **Volixibat** interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[1] This reduction in bile acid return to the liver alleviates the negative feedback on cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[2] The subsequent upregulation of CYP7A1 activity results in a measurable increase in its direct downstream product, 7α -hydroxy-4-cholesten-3-one (C4), in the serum. Therefore, quantifying serum C4 levels serves as a sensitive and specific pharmacodynamic biomarker for assessing the biological activity of **Volixibat**.

This document provides detailed application notes and protocols for the measurement of serum C4 as a biomarker for **Volixibat** activity, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Volixibat's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT). [3] In a healthy state, approximately 95% of bile acids are reabsorbed in the terminal ileum via



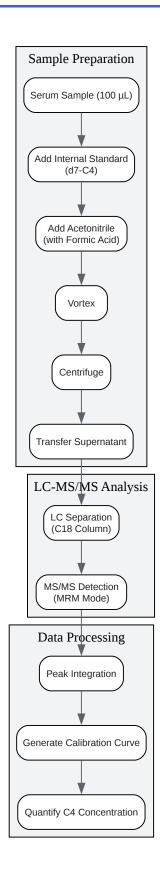




IBAT and returned to the liver. This reabsorption is a key step in the negative feedback regulation of bile acid synthesis. The reabsorbed bile acids activate the farnesoid X receptor (FXR) in the intestine, which in turn induces the expression of fibroblast growth factor 19 (FGF19). FGF19 is then released into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding event initiates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus downregulating the synthesis of new bile acids.

By inhibiting IBAT, **Volixibat** disrupts this feedback loop. The reduced reabsorption of bile acids leads to lower intestinal FXR activation and consequently, decreased FGF19 production. The diminished FGF19 signal to the liver relieves the repression of CYP7A1, leading to a compensatory increase in the conversion of cholesterol to bile acids. This increased synthesis is reflected by elevated levels of the intermediate C4 in the serum, making it a reliable indicator of **Volixibat**'s on-target activity.





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References

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- 2. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental regulation of the gut-liver (FGF19-CYP7A1) axis in neonates PubMed [pubmed.ncbi.nlm.nih.gov]
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